8-N3-cAMP

Übersicht

Beschreibung

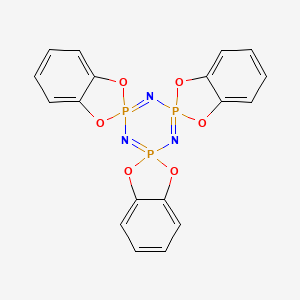

8-N3-cAMP (8-chloro-adenosine 3'-monophosphate) is a synthetic phosphodiesterase inhibitor that has been used in a variety of scientific research applications. It is a potent inhibitor of phosphodiesterase, a family of enzymes that regulate the breakdown of cyclic nucleotides such as cAMP and cGMP. This compound is a powerful tool for studying the effects of cAMP and cGMP on cellular processes, as well as for studying the effects of cAMP and cGMP on gene expression.

Wissenschaftliche Forschungsanwendungen

Einbau in Lipopolysaccharide von Escherichia coli-Stämmen

8-N3-cAMP, auch bekannt als 8-Azido-3,8-dideoxy-α/β-d-manno-oct-2-ulosonic acid (Kdo-8-N3), wird zur metabolischen Markierung von Lipopolysaccharid (LPS)-Strukturen verwendet, die sich auf der Zellmembran gramnegativer Bakterien befinden {svg_1} {svg_2}. Diese Anwendung ist besonders nützlich bei der Untersuchung der LPS-Biosynthese und der Oberflächenmarkierung von Zellen in verschiedenen Stämmen {svg_3}.

Variabilität in der Natur und Effizienz der LPS-Markierung

Die Art und Effizienz der LPS-Markierung mit Kdo-8-N3 variiert bei verschiedenen E. coli-Stämmen und Serotypen {svg_4}. Dieses Wissen ist wichtig für zukünftige Anwendungen von Kdo-8-N3 bei der Untersuchung der LPS-Biosynthese und -Dynamik, insbesondere bei der Arbeit mit klinischen Isolate {svg_5}.

Visualisierung von LPS

Mehrere Studien haben über die erfolgreiche Markierung von LPS mit Kdo-8-N3 und die Visualisierung von LPS durch ein fluoreszierendes Reagenz durch Click-Chemie an einer Auswahl von gramnegativen Bakterien wie Escherichia coli-Stämmen, Salmonella typhimurium und Myxococcus xanthus berichtet {svg_6}.

Metabolische Markierung von pathogenen E. coli-Stämmen

Kdo-8-N3 wurde verwendet, um pathogene E. coli-Stämme aus kommerzieller und klinischer Herkunft metabolisch zu markieren {svg_7}. Es wurden unterschiedliche Markierungsgrade bei verschiedenen E. coli-Stämmen beobachtet, die auch vom Wachstumsmedium abhängig zu sein schienen {svg_8}.

Induktion von Tyrosin-Aminotransferase in H-35-Hepatomzellen

Die Inkubation von H-35-Hepatomzellen mit Vesikel-8-N3-cAMP führte zu einer erhöhten Aktivität der Tyrosin-Aminotransferase (TAT) {svg_9}. Dies wurde durch die Bindung von this compound an die regulatorische Untereinheit der cAMP-abhängigen Proteinkinase vom Typ II vorausgegangen {svg_10}.

Modulation der intrazellulären cAMP-Konzentration

Die Verwendung von Lipidvesikeln bietet ein Mittel zur Modulation der intrazellulären cAMP-Konzentration, ohne cyclisches Nukleotid im Millimolbereich zuzusetzen {svg_11}. Dies ist eine weitere Anwendung von this compound in der wissenschaftlichen Forschung.

Wirkmechanismus

- This receptor plays a crucial role in chemotaxis (cell movement toward a chemical gradient) and cAMP signaling .

- This dynamic modification likely contributes to adaptation, where physiological responses cease after persistent cAMP exposure .

- In Dictyostelium discoideum, it triggers aggregation by mediating chemotaxis via extracellular cAMP secretion .

- Impact on Bioavailability :

- Cellular Effects :

- Environmental Factors :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

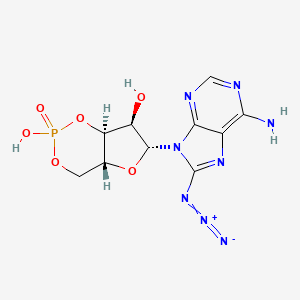

8-N3-cAMP plays a crucial role in biochemical reactions as a photoaffinity label for cAMP-dependent binding proteins. It interacts with various enzymes, proteins, and other biomolecules, including the regulatory subunits of cAMP-dependent protein kinases (PKA). Upon UV light exposure, this compound forms covalent bonds with these proteins, allowing researchers to identify and study cAMP-binding sites. Additionally, this compound exhibits increased membrane permeability and metabolic stability compared to its parent compound, cAMP .

Cellular Effects

This compound influences various cellular processes by modulating cAMP-dependent signaling pathways. In H-35 hepatoma cells, for example, this compound has been shown to increase tyrosine aminotransferase activity by binding to the regulatory subunit of type II cAMP-dependent protein kinase . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by acting as a potent activator of cAMP-dependent protein kinases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the regulatory subunits of cAMP-dependent protein kinases. Upon UV light exposure, the azido group at the 8-position of the adenine ring forms a covalent bond with the protein, effectively labeling the cAMP-binding site. This interaction leads to the activation or inhibition of various downstream signaling pathways, depending on the specific protein involved . Additionally, this compound can influence gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when protected from light and can be stored at room temperature for short periods. For long-term storage, it is recommended to keep the compound in a freezer, preferably in freeze-dried form . Studies have shown that this compound can induce rapid and reversible modifications in cellular receptors, such as the cAMP receptor in Dictyostelium discoideum, within minutes of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively activate cAMP-dependent signaling pathways without causing significant adverse effects. At higher doses, the compound may interfere with multiple cell regulation processes, potentially leading to toxic or adverse effects . It is essential to carefully determine the appropriate dosage for each specific application to avoid unwanted side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cAMP-dependent protein kinases. These kinases play a crucial role in regulating glucose and lipid metabolism by modulating the activity of enzymes and transcription factors involved in these processes . Additionally, this compound can influence mitochondrial cAMP signaling, which is essential for maintaining mitochondrial homeostasis and regulating cellular stress responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its increased membrane permeability and is distributed throughout the cytoplasm and organelles. The compound interacts with transporters and binding proteins, such as the regulatory subunits of cAMP-dependent protein kinases, to facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. In neurons, for example, this compound has been shown to associate with membrane-bound cAMP-binding proteins, which are concentrated in nerve endings . This localization is crucial for the compound’s activity and function, as it allows this compound to modulate ion channel proteins and other signaling molecules within specific subcellular compartments .

Eigenschaften

IUPAC Name |

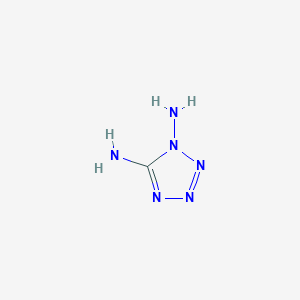

(4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLKBFMGWQTEK-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N8O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953852 | |

| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31966-52-6 | |

| Record name | 8-Azidoadenosine-3',5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)